1,3-Bis(trifluoromethyl)-2,4-diiodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2F6I2 |
|---|---|
Molecular Weight |
465.90 g/mol |
IUPAC Name |
1,3-diiodo-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6I2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H |
InChI Key |
GLULWUKDCGUYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)I)C(F)(F)F)I |
Origin of Product |
United States |
Reactivity and Advanced Functionalization Pathways of 1,3 Bis Trifluoromethyl 2,4 Diiodobenzene
Carbon-Iodine Bond Transformations
The 1,3-bis(trifluoromethyl)-2,4-diiodobenzene molecule possesses two carbon-iodine (C-I) bonds, which are the primary sites for chemical transformations. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the reactivity of the aromatic ring and the C-I bonds. These groups decrease the electron density of the benzene (B151609) ring, making it more susceptible to certain types of reactions and affecting the regioselectivity of bond cleavage. The iodine atoms, being large and relatively electropositive halogens, are excellent leaving groups in a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org For this compound, the two C-I bonds provide handles for sequential or double-coupling reactions, allowing for the construction of complex molecular architectures. The reactivity of the two iodine atoms may differ due to the electronic and steric influence of the adjacent trifluoromethyl groups.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex.
Theoretical Reactivity: It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling. The electron-deficient nature of the benzene ring, induced by the CF₃ groups, is expected to facilitate the initial oxidative addition step of the palladium catalyst to the C-I bond. organic-chemistry.org Regioselectivity could be a key issue, with one C-I bond potentially reacting preferentially over the other. The iodine at the C-4 position is flanked by one CF₃ group, while the iodine at the C-2 position is flanked by two, suggesting that the C-4 position might be more sterically accessible and thus more reactive in a mono-coupling reaction. By controlling the stoichiometry of the boronic acid, selective mono- or di-arylation could potentially be achieved.
Hypothetical Suzuki-Miyaura Coupling Data:
| Entry | Arylboronic Acid | Catalyst System (Theoretical) | Product (Mono-arylated at C4) | Product (Di-arylated) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Diiodo-1,3-bis(trifluoromethyl)phenyl)benzene | 1,3-Bis(trifluoromethyl)-2,4-diphenylbenzene |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-(4-Methoxyphenyl)-2-iodo-1,3-bis(trifluoromethyl)benzene | 2,4-Bis(4-methoxyphenyl)-1,3-bis(trifluoromethyl)benzene |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. chemsrc.comorganic-chemistry.org This reaction is fundamental for synthesizing substituted alkynes.
Theoretical Reactivity: this compound is expected to be an excellent substrate for Sonogashira coupling. The high reactivity of C-I bonds ensures that the coupling would proceed under mild conditions. chemsrc.com Similar to the Suzuki coupling, selective mono-alkynylation could likely be achieved by using one equivalent of the alkyne, with the C-4 position being the probable site of initial reaction due to reduced steric hindrance compared to the C-2 position. A double Sonogashira coupling would lead to the corresponding dialkynyl derivative.
Hypothetical Sonogashira Coupling Data:
| Entry | Alkyne | Catalyst System (Theoretical) | Product (Mono-alkynylated at C4) | Product (Di-alkynylated) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2,4-Diiodo-1,3-bis(trifluoromethyl)phenyl)ethynyl)benzene | 1,3-Bis(phenylethynyl)-2,4-bis(trifluoromethyl)benzene |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Piperidine | (2-Iodo-1,3-bis(trifluoromethyl)-4-((trimethylsilyl)ethynyl)benzene | 1,3-Bis((trimethylsilyl)ethynyl)-2,4-bis(trifluoromethyl)benzene |
Stille, Heck, and Negishi Coupling Variants
Stille Coupling: This reaction couples an organohalide with an organotin compound. wikipedia.org Given the high reactivity of aryl iodides, this compound would be a highly suitable electrophile for Stille couplings, allowing for the introduction of a wide variety of organic groups.
Heck Reaction: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The C-I bonds of the target molecule would readily participate in Heck reactions, offering a pathway to stilbene-like structures or other vinylated derivatives.
Negishi Coupling: Involving the reaction of an organohalide with an organozinc reagent, the Negishi coupling is known for its high functional group tolerance. organic-chemistry.orgwikipedia.org this compound would be an effective electrophilic partner in this reaction, enabling the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds.
Nucleophilic Aromatic Substitution (SNA r) Reactions
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the substitution of a leaving group. This reaction is greatly facilitated by the presence of strong electron-withdrawing groups. researchgate.net
Theoretical Reactivity: The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing substituents. Their presence significantly depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. Consequently, the iodine atoms in this compound are expected to be readily displaced by strong nucleophiles (e.g., alkoxides, thiolates, amines) via an SNAr mechanism. The CF₃ groups ortho and para to the leaving groups are particularly effective at stabilizing the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the reaction. researchgate.net The iodine at the C-2 position, being ortho to two CF₃ groups, might be more activated towards SNAr than the iodine at C-4, which is ortho to one and para to the other, although steric factors could also play a significant role.
Reductive Elimination and Dehalogenation Studies
Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom.
Theoretical Reactivity: The C-I bonds in this compound can be cleaved under reductive conditions. This could be achieved using various methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂), or with reducing agents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst. Selective mono-dehalogenation might be possible under carefully controlled conditions, potentially yielding 1,3-bis(trifluoromethyl)-2-iodobenzene or 1,3-bis(trifluoromethyl)-4-iodobenzene. Complete dehalogenation would afford 1,3-bis(trifluoromethyl)benzene (B1330116). Such studies would be valuable for understanding the relative reactivity of the two C-I bonds and for synthesizing partially halogenated intermediates.
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)
The presence of two iodine atoms on the aromatic ring of this compound provides handles for the generation of various organometallic intermediates. These intermediates are pivotal in synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagents: The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis. While the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging due to potential side reactions, it is a viable pathway. orgsyn.org The reaction of this compound with magnesium metal would be expected to proceed selectively at one of the C-I bonds, yielding a mono-Grignard reagent. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the resulting Grignard reagent. google.comgoogle.com
Organolithium Reagents: Halogen-lithium exchange is a powerful method for the preparation of organolithium compounds. Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would likely result in the rapid and selective exchange of one of the iodine atoms for lithium, even at low temperatures. google.com The resulting organolithium species is a potent nucleophile and can be used in a wide array of subsequent reactions.
Organozinc Reagents: Organozinc compounds offer a milder and more functional group tolerant alternative to Grignard and organolithium reagents. wikipedia.orguu.nl The direct insertion of zinc metal into one of the C-I bonds of this compound, often facilitated by activation of the zinc, can generate the corresponding organozinc halide. Alternatively, transmetalation from a pre-formed organolithium or Grignard reagent can also afford the desired organozinc species. nih.gov These reagents are particularly useful in cross-coupling reactions. uu.nl
Table 1: Comparison of Organometallic Intermediates from this compound
| Organometallic Reagent | Method of Preparation | Relative Reactivity | Key Applications |
| Grignard Reagent | Reaction with Mg metal | High | Nucleophilic addition to carbonyls, cross-coupling reactions |
| Organolithium Reagent | Halogen-lithium exchange | Very High | Strong nucleophile, transmetalation |
| Organozinc Reagent | Direct insertion of Zn or transmetalation | Moderate | Cross-coupling reactions (e.g., Negishi), Reformatsky reaction |
Hypervalent Iodine Chemistry Derived from this compound
The iodine atoms in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. These reagents are known for their unique reactivity as mild and selective oxidizing agents and as electrophilic group transfer reagents. nih.govscispace.com
λ3-Iodanes: Oxidation of one of the iodine atoms in this compound can lead to the formation of λ3-iodanes, also known as iodine(III) compounds. diva-portal.org Common methods for this transformation involve treatment with oxidizing agents such as peracids or other strong oxidants in the presence of appropriate ligands. nih.govbeilstein-journals.org The resulting λ3-iodanes, for instance, could be of the type ArI(OAc)2 or ArIF2, where 'Ar' represents the 1,3-bis(trifluoromethyl)-2-iodophenyl moiety.
λ5-Iodanes: Further oxidation of a λ3-iodane or direct, more forceful oxidation of the parent diiodo compound can yield λ5-iodanes, or iodine(V) compounds. nih.gov These are powerful oxidizing agents, with 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) being prominent examples derived from simpler iodoarenes. nih.gov The synthesis of a λ5-iodane from the sterically hindered and electronically deactivated this compound would likely require potent oxidizing conditions.
Hypervalent iodine compounds derived from this compound would be expected to participate in a variety of synthetically useful transformations.
Oxidative Transformations: λ3- and λ5-iodanes are capable of oxidizing a wide range of functional groups. nih.gov For instance, they can be employed in the oxidation of alcohols to aldehydes and ketones, and in the α-functionalization of carbonyl compounds. nih.gov The specific reactivity and selectivity of the iodane (B103173) would be influenced by the electronic nature of the 1,3-bis(trifluoromethyl)-2-iodophenyl group.
Group Transfer Reactions: A key application of hypervalent iodine reagents is in the electrophilic transfer of groups to nucleophiles. researchgate.net For example, diaryliodonium salts, a class of λ3-iodanes, are excellent arylating agents. researchgate.net A diaryliodonium salt derived from this compound could potentially be used to transfer the sterically hindered and electron-deficient aryl group. Similarly, other hypervalent iodine species can be designed to transfer trifluoromethyl groups or other functionalities.
Trifluoromethyl Group Reactivity and Electronic Influence
The two trifluoromethyl groups are the most defining features of this compound, profoundly influencing its stability and reactivity.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution. The presence of two such groups in a meta-relationship, as in 1,3-bis(trifluoromethyl)benzene, creates a highly electron-deficient aromatic system. researchgate.net This deactivation enhances the stability of the molecule towards oxidative degradation and influences the regioselectivity of any potential substitution reactions. The C-F bond is exceptionally strong, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com
The electron-withdrawing nature of the trifluoromethyl groups also impacts the properties of the iodine substituents. It increases their electrophilicity and influences the stability and reactivity of any derived organometallic or hypervalent iodine species.
Table 2: Influence of Trifluoromethyl Groups on the Properties of the Aromatic Ring
| Property | Effect of Trifluoromethyl Groups |
| Electron Density of Aromatic Ring | Significantly decreased |
| Reactivity towards Electrophilic Aromatic Substitution | Strongly deactivated |
| Acidity of Aromatic C-H bonds | Increased |
| Stability towards Oxidation | Increased |
| Electrophilicity of Iodine Atoms | Increased |
While the C-F bond is generally considered to be highly stable and unreactive, research into its activation for synthetic purposes is an active area. nih.gov The activation of C-F bonds in trifluoromethylarenes typically requires harsh conditions, such as the use of strong reducing agents or transition metal catalysts. nih.gov The presence of multiple trifluoromethyl groups and iodine atoms on the same aromatic ring could present a complex system for selective C-F bond activation. Research in this area would likely focus on reductive methods, potentially involving single-electron transfer to the electron-deficient aromatic ring to generate a radical anion, which could then undergo C-F bond cleavage. nih.gov However, the presence of the more labile C-I bonds would likely be a competing reaction pathway under many conditions. Studies on related tris{bis(trifluoromethyl)phenyl}borane isomers have shown that ortho-trifluoromethyl groups can interact with the boron center, indicating potential for intramolecular interactions that could influence reactivity. rsc.org
Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems
The strategic functionalization of poly-substituted aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precisely controlled architectures. In systems such as this compound, which possesses multiple reactive sites, the concepts of chemo- and regioselectivity are paramount. The molecule features two non-equivalent carbon-iodine (C-I) bonds at the C2 and C4 positions, offering a platform to study how substitution patterns govern reaction outcomes. The differential reactivity of these sites can be exploited to achieve selective mono-functionalization, a critical step in the synthesis of unsymmetrical biaryls and other advanced materials.
The selectivity of reactions on this scaffold is primarily dictated by the interplay of steric and electronic effects imposed by the two powerful trifluoromethyl (CF₃) groups. These groups exert a profound influence on the reactivity of the adjacent C-I bonds.
Governing Factors for Regioselectivity:
Steric Hindrance: The most significant factor controlling the regioselectivity of this compound is steric hindrance. The iodine atom at the C2 position is situated between two bulky trifluoromethyl groups. This sterically congested environment severely impedes the approach of reagents, particularly the large transition metal complexes involved in cross-coupling reactions. In contrast, the iodine atom at the C4 position is flanked by only one CF₃ group and a hydrogen atom, making it significantly more accessible. Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are expected to occur preferentially at the less hindered C4 position. Studies on similarly substituted dihalogenated trifluoromethyl-benzene derivatives have consistently shown that cross-coupling reactions proceed with excellent regioselectivity at the sterically less encumbered position. researchgate.net For instance, the mono-Suzuki-Miyaura coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with one equivalent of an arylboronic acid selectively yields the product coupled at the position meta to the CF₃ group, which is the less hindered site. researchgate.net
Selective Functionalization in Practice:
The predictable nature of this selectivity allows for the controlled, stepwise functionalization of this compound. By using a stoichiometric amount (typically 1.0 equivalent) of a coupling partner, a highly regioselective mono-functionalization can be achieved at the C4 position, leaving the C2-I bond intact for subsequent transformations. This provides a reliable pathway to di-substituted derivatives with distinct groups at the C2 and C4 positions.
The table below illustrates the expected outcome for a regioselective mono-Suzuki-Miyaura cross-coupling reaction, based on the established principles of steric and electronic effects in analogous systems. researchgate.net
Table 1: Predicted Regioselectivity in the Mono-Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 (1.0 equiv.) | Catalyst/Conditions | Major Product (C4-Coupling) | Predicted Yield | Minor Product (C2-Coupling) | Predicted Yield |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 2-Iodo-1,3-bis(trifluoromethyl)-4-phenylbenzene | High (>90%) | 4-Iodo-1,3-bis(trifluoromethyl)-2-phenylbenzene | Low (<10%) |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Bis Trifluoromethyl 2,4 Diiodobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene. By analyzing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be achieved.
The substitution pattern of this compound leaves two protons on the aromatic ring, which provide distinct signals in the ¹H NMR spectrum. The ¹³C NMR spectrum reveals all eight carbon atoms, with characteristic shifts and couplings due to the attached fluorine and iodine atoms. The ¹⁹F NMR spectrum offers a direct window into the environment of the trifluoromethyl groups.
¹H NMR: The two aromatic protons (H-5 and H-6) are adjacent to each other, resulting in an AX spin system. They are expected to appear as doublets due to mutual ortho-coupling (³JHH). The proton at the 6-position (H-6), being flanked by an iodine atom and a proton, would likely resonate at a lower field (further downfield) compared to the proton at the 5-position (H-5), which is situated between a trifluoromethyl group and a proton.
¹³C NMR: The spectrum will display eight distinct signals corresponding to the six aromatic carbons and the two trifluoromethyl carbons. The carbons directly bonded to the highly electronegative fluorine atoms (C-1 and C-3) will be significantly deshielded and appear as quartets due to one-bond carbon-fluorine coupling (¹JCF). The trifluoromethyl carbons themselves will also appear as quartets. The carbons bonded to iodine (C-2 and C-4) are expected to resonate at a higher field (upfield) compared to unsubstituted benzene (B151609) carbons due to the heavy atom effect.
¹⁹F NMR: The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent due to rotation around the C-CF₃ bonds. Therefore, they are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic ring, generally around -60 to -65 ppm relative to CFCl₃. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-5 | ~7.8 - 8.0 | Doublet (d) | ³JHH = ~8-9 |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ³JHH = ~8-9 | |
| ¹³C | C-1, C-3 | ~130 - 135 | Quartet (q) | ¹JCF = ~270-280 |
| C-2, C-4 | ~95 - 105 | Singlet (s) | - | |
| C-5 | ~135 - 140 | Singlet (s) | - | |
| C-6 | ~138 - 142 | Singlet (s) | - | |
| -CF₃ | ~120 - 125 | Quartet (q) | ¹JCF = ~270-280 | |
| ¹⁹F | -CF₃ | ~ -63 | Singlet (s) | - |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides essential data, 2D NMR experiments are crucial for unambiguous assignment, especially of the quaternary carbon atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak connecting the signals of the two adjacent aromatic protons, H-5 and H-6, definitively confirming their ortho relationship. rsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal, allowing for the direct assignment of these two carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this molecule as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. Key expected correlations would include:
H-5 correlating to C-1, C-3, and C-6.
H-6 correlating to C-2 and C-4. These correlations would allow for the unequivocal assignment of all quaternary carbons (C-1, C-2, C-3, C-4), which is not possible with 1D NMR alone.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a functional group fingerprint. IR and Raman spectroscopy are complementary techniques governed by different selection rules. edinst.com
Infrared (IR) Spectroscopy: Strong absorptions are expected for vibrations involving a change in the molecular dipole moment. The most prominent bands would be the symmetric and asymmetric stretching vibrations of the C-F bonds within the trifluoromethyl groups, typically appearing in the 1350–1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane (OOP) bending bands in the 900–690 cm⁻¹ region. spectroscopyonline.comlibretexts.org Aromatic C=C stretching vibrations will appear in the 1600–1450 cm⁻¹ range. The C-I stretching vibrations are found at very low frequencies, typically below 400 cm⁻¹.
Raman Spectroscopy: This technique is sensitive to vibrations that cause a change in molecular polarizability. Aromatic ring stretching modes often produce strong Raman signals. researchgate.net The symmetric vibrations of the substituted benzene ring and the symmetric C-F stretching modes of the CF₃ groups would be particularly Raman-active. The C-I bonds are also expected to produce a strong signal in the low-frequency region of the Raman spectrum.
Table 2: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |
| Asymmetric C-F Stretch | ~1350 - 1250 | Very Strong | Medium |
| Symmetric C-F Stretch | ~1180 - 1120 | Very Strong | Strong |
| Aromatic C-H OOP Bend | 900 - 800 | Strong | Weak |
| C-I Stretch | 400 - 200 | Weak | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₈H₂F₆I₂), the calculated monoisotopic mass is 465.8123 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z ≈ 466 would be observed. The fragmentation of this molecule is dictated by the relative strengths of its chemical bonds. The C-I bond is the weakest and most likely to cleave first. ulethbridge.ca
Key fragmentation pathways would include:
Loss of an Iodine Radical: The most favorable initial fragmentation is the cleavage of a C-I bond to lose an iodine radical (I•, mass 127), leading to a prominent peak at [M - 127]⁺.
Loss of a Trifluoromethyl Radical: Cleavage of a C-CF₃ bond can lead to the loss of a CF₃• radical (mass 69), resulting in a fragment ion at [M - 69]⁺.
Sequential Losses: Further fragmentation of the [M - 127]⁺ ion could involve the loss of the second iodine atom or a CF₃ radical.
Halogen-Specific Peaks: A peak corresponding to the I⁺ ion at m/z = 127 may also be observed.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity |
| 466 | [C₈H₂F₆I₂]⁺ (Molecular Ion, M⁺) |
| 339 | [M - I]⁺ |
| 397 | [M - CF₃]⁺ |
| 212 | [M - 2I]⁺ |
| 270 | [M - I - CF₃]⁺ |
| 127 | [I]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.
Although a published crystal structure for this compound is not currently available, such an analysis would be expected to provide critical insights into:
Molecular Geometry: It would confirm the planarity of the benzene ring and provide precise measurements of C-C, C-I, and C-CF₃ bond lengths. Distortions in the benzene ring angles due to the bulky substituents would be quantifiable.
Conformation: The rotational orientation (torsional angles) of the trifluoromethyl groups with respect to the plane of the aromatic ring would be determined. Steric hindrance between the ortho-disposed iodine and trifluoromethyl groups would likely force the CF₃ groups into a specific, locked conformation.
Intermolecular Interactions: The packing of molecules in the crystal lattice could be analyzed. This would reveal any significant non-covalent interactions, such as halogen bonding (I···I or I···F interactions) or π-π stacking between aromatic rings, which govern the solid-state properties of the material.
Gas-Phase Electron Diffraction Studies for Conformation Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules free from the influence of intermolecular forces present in the solid or liquid states. researcher.life A dedicated GED study for this compound has not been reported. However, based on studies of other sterically crowded aromatic molecules, key structural features can be predicted. researchgate.net
A GED analysis would focus on determining the average bond lengths, bond angles, and, most importantly, the conformational preferences of the trifluoromethyl groups. Due to the severe steric repulsion between the large iodine atom at C-2 and the CF₃ group at C-1, as well as between the iodine at C-4 and the CF₃ group at C-3, free rotation of the trifluoromethyl groups would be significantly hindered. The gas-phase structure would likely adopt a conformation that minimizes these steric clashes. This would probably involve the trifluoromethyl groups being twisted out of the plane of the benzene ring, with the C-F bonds staggered relative to the adjacent C-I and C-C bonds. GED would provide the average torsional angles that describe this conformation, offering a direct look at the inherent structural preferences of the isolated molecule.
Computational and Theoretical Chemistry of 1,3 Bis Trifluoromethyl 2,4 Diiodobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) would be the primary computational tool to investigate the electronic properties of 1,3-bis(trifluoromethyl)-2,4-diiodobenzene. These calculations provide foundational insights into the molecule's behavior.
Molecular Orbital Analysis and Frontier Orbital Theory
A key aspect of DFT analysis involves the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and predicting the energy required for electronic excitation. For this compound, one would expect the electron-withdrawing nature of the trifluoromethyl and iodine substituents to significantly influence these orbital energies.
Table 1: Hypothetical Data Table for Frontier Orbital Analysis of this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | Low | Indicates high ionization potential and resistance to oxidation. |
| LUMO Energy | Low | Suggests a high electron affinity and susceptibility to reduction. |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of electron density within the molecule is critical. DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. For this compound, it is anticipated that the highly electronegative fluorine atoms of the trifluoromethyl groups and the iodine atoms would create regions of significant positive and negative potential. The iodine atoms, in particular, are expected to exhibit a region of positive electrostatic potential on their outermost surface, known as a σ-hole, which is a key feature in halogen bonding.
Conformational Analysis and Steric Hindrance Studies
The orientation of the two trifluoromethyl groups and two iodine atoms on the benzene (B151609) ring will lead to steric interactions that dictate the molecule's preferred three-dimensional structure. Conformational analysis, likely performed using DFT or other molecular mechanics methods, would be necessary to identify the lowest energy conformers. The rotational barriers of the trifluoromethyl groups and any potential out-of-plane distortions of the substituents would be important findings from such studies. These steric factors can significantly impact the molecule's ability to pack in a crystal lattice and its accessibility for chemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can elucidate potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a given reaction can be constructed. This is particularly valuable for understanding reactions where experimental observation of transient species is difficult. For instance, modeling the pathways for nucleophilic aromatic substitution or the formation of organometallic reagents would provide invaluable mechanistic insights.
Non-Covalent Interactions, including Halogen Bonding Potential
The presence of two iodine atoms makes this compound a prime candidate for forming halogen bonds. Halogen bonding is a strong, directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The strength of this interaction is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl groups in this molecule. Computational studies would quantify the magnitude of the σ-hole on the iodine atoms and predict the strength and geometry of halogen bonds with various Lewis bases. This information is crucial for the rational design of supramolecular assemblies and crystal engineering applications.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Insufficient Published Research on this compound Limits Comprehensive Review
Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of the chemical compound this compound. This scarcity of available data prevents the creation of a detailed, authoritative article based on the requested outline.
The specific applications outlined—including its use as a precursor for complex fluorinated organic molecules, its role in advanced materials science for polymers and frameworks, and its function as a ligand precursor in organometallic chemistry—appear to be areas where this particular compound has not been extensively explored or documented in publicly accessible research.
While the trifluoromethyl and iodine functional groups on a benzene ring suggest potential utility as a versatile synthetic building block in various fields of chemical research, specific examples, detailed research findings, and data tables concerning this compound are not available. The fields mentioned, such as the synthesis of fluorinated biaryls, heterocyclic systems, polymers for optoelectronics, and components for Metal-Organic Frameworks (MOFs), are active areas of research. However, the contribution of this specific diiodinated compound is not documented in the available literature.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed structure and content requirements of the user's request at this time. Further primary research would be required to establish the synthetic utility and application profile of this compound.
Applications of 1,3 Bis Trifluoromethyl 2,4 Diiodobenzene As a Synthetic Building Block in Research
Ligand Precursor in Organometallic Chemistry and Catalysis Research
Design of Fluorinated Phosphine (B1218219) or N-Heterocyclic Carbene (NHC) Ligands
There is no available research data on the use of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene as a precursor for the synthesis of fluorinated phosphine or NHC ligands.
Investigation of Catalytic Activity in C-C and C-X Bond Formations
As no phosphine or NHC ligands derived from this compound have been reported, there is no corresponding research on the catalytic activity of their metal complexes in C-C and C-X bond-forming reactions. The investigation of catalytic performance is a critical step in ligand development, often involving benchmark cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, but such studies are contingent on the prior synthesis of the relevant ligands.
Future Directions and Emerging Research Avenues for 1,3 Bis Trifluoromethyl 2,4 Diiodobenzene
Development of More Sustainable and Greener Synthetic Protocols
The current synthetic routes to polyhalogenated and poly-trifluoromethylated benzene (B151609) derivatives often rely on harsh reaction conditions, stoichiometric use of hazardous reagents, and multi-step procedures that generate considerable waste. A key future direction is the development of more sustainable and environmentally benign methods for the synthesis of 1,3-bis(trifluoromethyl)-2,4-diiodobenzene.
Future research in this area could focus on:
C-H Activation/Iodination: Direct, regioselective C-H iodination of 1,3-bis(trifluoromethyl)benzene (B1330116) would be a highly atom-economical approach. Catalytic systems, potentially based on transition metals like palladium, ruthenium, or iridium, could be explored to achieve high efficiency and selectivity under milder conditions. The challenge will be to control the regioselectivity to obtain the desired 2,4-diiodo isomer.
Bio-catalysis: While challenging for such a highly functionalized, non-natural substrate, the exploration of enzymatic or whole-cell biocatalytic systems for the synthesis or late-stage functionalization of precursors to this compound represents a long-term goal for green chemistry.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Direct C-H Iodination | High atom economy, reduced number of steps. | Achieving high regioselectivity for the 2,4-diiodo isomer, catalyst development and optimization. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise reaction control, potential for process intensification. | Reactor design, optimization of flow parameters (residence time, temperature, pressure), catalyst stability in flow. |
| Biocatalytic Methods | Use of renewable resources, mild reaction conditions, high selectivity. | Enzyme discovery and engineering for non-natural substrates, low reaction rates, substrate and product inhibition. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The interplay between the sterically demanding and electron-withdrawing trifluoromethyl groups and the versatile iodine atoms suggests that this compound could exhibit unique reactivity. Future research should aim to uncover and harness these properties.
Key areas for exploration include:
Orthogonal Functionalization: A significant research avenue is the development of selective methods to functionalize the two iodine atoms independently. This "orthogonal" reactivity would allow for the stepwise and controlled introduction of different functional groups, leading to the synthesis of complex, unsymmetrically substituted aromatic compounds that are otherwise difficult to access. This could involve exploiting subtle differences in the electronic environment or steric accessibility of the two C-I bonds.
Hypervalent Iodine Chemistry: The two iodine atoms can potentially be oxidized to form hypervalent iodine reagents. rsc.org The synthesis of bis(hypervalent iodine) derivatives of this scaffold could open up new avenues in organic synthesis, as these reagents are known for their unique reactivity in oxidation and group transfer reactions. The steric and electronic effects of the trifluoromethyl groups could modulate the stability and reactivity of these hypervalent iodine species in interesting ways.
Transition Metal-Catalyzed Cross-Coupling Reactions: While cross-coupling reactions of diiodoaromatics are known, the specific substitution pattern of this compound could lead to novel outcomes. Research into a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could reveal unusual reactivity or selectivity, enabling the synthesis of novel conjugated materials or pharmaceutical intermediates.
Exploration of Untapped Applications in Emerging Technologies
The unique combination of properties imparted by the trifluoromethyl and iodo groups makes this compound a promising building block for advanced materials and technologies.
Potential applications to be explored include:
Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of organic molecules. researchgate.net By incorporating this unit into conjugated polymers or small molecules, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and n-type organic field-effect transistors (OFETs). The iodine atoms provide convenient handles for further synthetic elaboration to build up these complex electronic materials.
Liquid Crystals: The rigid, disk-like shape of the benzene core, combined with the bulky and polarizable substituents, suggests that derivatives of this compound could exhibit liquid crystalline properties. Research in this area would involve synthesizing a library of derivatives with different side chains attached at the iodo positions and characterizing their mesophase behavior.
19F Magnetic Resonance Imaging (MRI): The presence of six magnetically equivalent fluorine atoms in the two trifluoromethyl groups makes this compound a potential scaffold for the development of 19F MRI contrast agents. The iodine atoms could be used to attach targeting moieties or to tune the relaxation properties of the molecule.
| Emerging Technology | Potential Role of this compound | Key Research Focus |
| Organic Electronics | Electron-deficient building block for n-type materials. | Synthesis and characterization of polymers and small molecules for OLEDs, OPVs, and OFETs. |
| Liquid Crystals | Core scaffold for novel discotic liquid crystals. | Design and synthesis of derivatives with various side chains, investigation of mesophase behavior. |
| 19F MRI | Core structure for fluorine-based contrast agents. | Functionalization with targeting groups, evaluation of relaxivity and in vivo imaging potential. |
Interdisciplinary Research with Other Scientific Domains (e.g., Chemical Biology, Physical Organic Chemistry)
The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines.
Chemical Biology: The iodine atoms can form halogen bonds, which are non-covalent interactions that are increasingly recognized as important in biological systems. Research could explore the use of this compound or its derivatives as probes to study halogen bonding interactions in proteins or nucleic acids. Furthermore, its potential as a building block for bioactive molecules could be investigated.
Physical Organic Chemistry: A detailed investigation of the fundamental physical and chemical properties of this compound is warranted. This could include studies on its electronic structure, bond dissociation energies of the C-I bonds, and the kinetics and mechanisms of its reactions. Such fundamental studies would provide a solid foundation for the rational design of new reactions and applications. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into its reactivity. researchgate.netnih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications, from sustainable synthesis to advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-bis(trifluoromethyl)-2,4-diiodobenzene, and how can purity be optimized?
- The compound is typically synthesized via halogen-exchange reactions or direct iodination of pre-functionalized benzene derivatives. A key method involves UV photolysis of diiodobenzene precursors (e.g., 1,3-diiodobenzene derivatives) in neon matrices at cryogenic temperatures (3 K), which allows stepwise generation of intermediates like phenyl radicals and m-benzynes . To optimize purity, column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended, supported by solubility data for structurally similar fluorinated aromatics .
Q. How can spectroscopic techniques characterize this compound?
- IR spectroscopy paired with DFT calculations is critical for identifying diradical intermediates and confirming bond geometries (e.g., C1–C3 distances in m-benzynes) . Mass spectrometry (EI-MS) is used to verify molecular weight and fragmentation patterns, though reference data for exact analogs may require cross-validation with computational tools .
Q. What are the key physicochemical properties influencing its reactivity?
- The electron-withdrawing trifluoromethyl and iodine substituents enhance electrophilic aromatic substitution resistance while promoting radical-mediated reactions. Solubility in non-polar solvents (e.g., dichloromethane) is moderate, as inferred from analogs like 1,3-bis(trifluoromethyl)benzene (logP ~3.5) . Thermal stability is limited above 200°C due to iodine dissociation, necessitating low-temperature storage .
Advanced Research Questions
Q. How do substituents affect the singlet-triplet energy splitting in m-benzyne derivatives of this compound?
- Substituents like trifluoromethyl groups increase singlet-triplet energy gaps compared to unsubstituted m-benzynes. DFT studies show that electronegative groups shorten C1–C3 distances (1.32–1.38 Å vs. 1.40 Å in parent m-benzyne), stabilizing singlet states. Experimental validation via matrix-isolation IR spectroscopy reveals reversible radical recombination upon annealing (7.5 K), highlighting substituent-dependent kinetics .
Q. What challenges arise in isolating intermediates during photolysis, and how can they be mitigated?
- UV photolysis of 1,3-diiodobenzene derivatives generates transient phenyl radicals and diradicals, which reversibly recombine upon thermal annealing. To trap intermediates, cryogenic matrices (neon, 3 K) and rapid quenching are essential. Time-resolved IR spectroscopy with pulsed lasers can capture short-lived species, while computational modeling (e.g., CASSCF) predicts their geometries and reactivity .
Q. How can computational methods guide the design of reactions involving this compound?
- DFT and ab initio calculations (e.g., B3LYP/6-311+G*) predict regioselectivity in cycloadditions and substitution reactions. For example, the iodine sites are susceptible to nucleophilic displacement, while trifluoromethyl groups direct electrophiles to meta positions. MD simulations further model solvent effects on reaction pathways, aiding in solvent selection (e.g., THF for polar transition states) .
Q. What strategies resolve contradictions in experimental vs. theoretical data for its derivatives?
- Discrepancies in bond-length measurements (e.g., IR vs. XRD) are addressed by calibrating computational models with experimental matrix-isolation data. For instance, scaling factors for vibrational frequencies in DFT must account for matrix effects. Multi-reference methods (e.g., MRCI) improve accuracy for diradical systems, reducing errors in spin-density predictions .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
Table 2: Computational Parameters for Reaction Modeling
| Method | Basis Set | Key Outputs |
|---|---|---|
| DFT (B3LYP) | 6-311+G* | Optimized geometries, vibrational frequencies |
| CASSCF | cc-pVTZ | Singlet-triplet gaps, spin densities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
